molecular formula C16H12ClNO B280629 (4-Chlorophenyl)-isoquinolin-1-ylmethanol

(4-Chlorophenyl)-isoquinolin-1-ylmethanol

Cat. No. B280629
M. Wt: 269.72 g/mol
InChI Key: HKOVMSWNKKIKHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Chlorophenyl)-isoquinolin-1-ylmethanol, also known as SCH-23390, is a potent and selective dopamine D1 receptor antagonist. It was first synthesized in 1983 by a team of researchers led by David E. Nichols at Purdue University. Since then, SCH-23390 has been widely used in scientific research to study the role of dopamine in various physiological and pathological processes.

Mechanism of Action

(4-Chlorophenyl)-isoquinolin-1-ylmethanol acts by binding to and blocking dopamine D1 receptors, which are primarily located in the striatum and prefrontal cortex of the brain. This blockade inhibits the activation of downstream signaling pathways that are involved in the regulation of neuronal activity and neurotransmitter release. As a result, (4-Chlorophenyl)-isoquinolin-1-ylmethanol has been shown to modulate the activity of dopaminergic neurons in the mesolimbic and mesocortical pathways, which are involved in the regulation of reward and motivation.
Biochemical and Physiological Effects:
(4-Chlorophenyl)-isoquinolin-1-ylmethanol has been shown to produce a range of biochemical and physiological effects in animal models and human subjects. These effects include alterations in dopamine release, changes in neuronal activity and firing patterns, modulation of synaptic plasticity, and alterations in behavioral responses to reward and aversive stimuli. (4-Chlorophenyl)-isoquinolin-1-ylmethanol has also been shown to produce dose-dependent effects on locomotor activity, with low doses producing hyperactivity and high doses producing hypolocomotion.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (4-Chlorophenyl)-isoquinolin-1-ylmethanol in laboratory experiments is its high selectivity for dopamine D1 receptors, which allows for the specific targeting of this receptor subtype without affecting other dopamine receptor subtypes. This specificity has made (4-Chlorophenyl)-isoquinolin-1-ylmethanol a valuable tool for investigating the role of dopamine D1 receptors in various physiological and pathological processes. However, one of the limitations of using (4-Chlorophenyl)-isoquinolin-1-ylmethanol is its relatively short half-life, which requires frequent dosing in order to maintain a stable concentration in the brain.

Future Directions

There are several potential future directions for research on (4-Chlorophenyl)-isoquinolin-1-ylmethanol. One area of interest is the role of dopamine D1 receptors in the regulation of social behavior, as recent studies have suggested that these receptors may play a key role in the development of social deficits in autism spectrum disorders. Another area of interest is the potential therapeutic use of (4-Chlorophenyl)-isoquinolin-1-ylmethanol in the treatment of addiction and other psychiatric disorders, as preclinical studies have shown promising results in animal models. Additionally, further research is needed to elucidate the precise mechanisms underlying the biochemical and physiological effects of (4-Chlorophenyl)-isoquinolin-1-ylmethanol, as well as its potential interactions with other neurotransmitter systems.

Synthesis Methods

The synthesis of (4-Chlorophenyl)-isoquinolin-1-ylmethanol involves several steps, including the reaction of 4-chlorobenzaldehyde with isoquinoline to form a Schiff base, reduction of the Schiff base with sodium borohydride, and final conversion of the resulting alcohol to the hydrochloride salt. The purity of the compound can be further enhanced by recrystallization from ethanol.

Scientific Research Applications

(4-Chlorophenyl)-isoquinolin-1-ylmethanol has been extensively used in scientific research to study the role of dopamine D1 receptors in the central nervous system. It has been shown to be a potent and selective antagonist of dopamine D1 receptors, with minimal affinity for other dopamine receptor subtypes. This specificity has made (4-Chlorophenyl)-isoquinolin-1-ylmethanol a valuable tool for investigating the role of dopamine D1 receptors in various physiological and pathological processes, including learning and memory, reward, addiction, and schizophrenia.

properties

Molecular Formula

C16H12ClNO

Molecular Weight

269.72 g/mol

IUPAC Name

(4-chlorophenyl)-isoquinolin-1-ylmethanol

InChI

InChI=1S/C16H12ClNO/c17-13-7-5-12(6-8-13)16(19)15-14-4-2-1-3-11(14)9-10-18-15/h1-10,16,19H

InChI Key

HKOVMSWNKKIKHC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CN=C2C(C3=CC=C(C=C3)Cl)O

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2C(C3=CC=C(C=C3)Cl)O

Origin of Product

United States

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